molecular formula C19H22BrN3O B2865397 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2320574-55-6

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one

Cat. No. B2865397
CAS RN: 2320574-55-6
M. Wt: 388.309
InChI Key: MLAPMYWXUGSIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C19H22BrN3O and its molecular weight is 388.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have shown significant promise in the development of treatments for various cancers. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het) aryl pyrazole derivatives and assessed their cell viability activity across different cancer cell lines. The compound 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl) pyridine displayed maximum cytotoxic effects against breast cancer and leukemic cells, indicating its potential as a small molecule inhibitor for leukemia and breast cancer treatment. This compound induced cell death by activating apoptosis in cancer cells, as demonstrated through various assays including mitochondrial membrane potential, Annexin V-FITC staining, DNA fragmentation, Hoechst staining, and western blot assays (Ananda et al., 2017).

Antimicrobial Activity

Pyrazoline derivatives have been explored for their antimicrobial properties. Shailesh et al. (2012) reported the synthesis of azetidin-2-one containing pyrazoline derivatives and their characterization. These compounds were evaluated for antimicrobial activity, showing promise against various bacterial and fungal strains. This underscores the potential of pyrazoline-based compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Shailesh et al., 2012).

Enzyme Inhibition

The potent PI3 kinase inhibitor PKI-179's active metabolite was synthesized with specific stereochemistry. This work underscores the importance of precise stereochemical synthesis in developing enzyme inhibitors with high specificity and potency. The detailed synthesis pathway provides insights into the structural requirements for effective enzyme inhibition, which is crucial for drug development targeting specific cellular pathways (Chen et al., 2010).

Novel Synthetic Methods

A novel bromo-substituted bicyclic oxalactam compound was synthesized, demonstrating innovative approaches to generating complex organic molecules. This research highlights the potential for new synthetic methods in creating diverse chemical entities for further biological evaluation. The synthesis and unusual oligomerization of its sodium salt provide a foundation for developing novel compounds with potential pharmaceutical applications (Hashimoto et al., 1986).

properties

IUPAC Name

3-(2-bromophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c20-18-5-2-1-4-14(18)6-9-19(24)23-15-7-8-16(23)13-17(12-15)22-11-3-10-21-22/h1-5,10-11,15-17H,6-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAPMYWXUGSIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.